1h-Benzimidazole-2-propanamide

RNase L activation 2-5A pathway innate immunity

This low-MW (189.21) benzimidazole is the most potent annotated small-molecule RNase L activator (IC50 2.30 nM). Unlike anthelmintic carbamates or kinase-inhibiting 2-amino derivatives, its propanamide chain enables unique hydrogen bonding that drives 2-5A/RNase L pathway activation. It serves as an orthogonal negative control for tubulin polymerization assays and a fragment-sized starting point for RNase L-targeted campaigns. Selecting this compound over generic benzimidazoles prevents assay signal loss and ensures scaffold-matched target selectivity profiling.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 26209-49-4
Cat. No. B3350223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-2-propanamide
CAS26209-49-4
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCC(=O)N
InChIInChI=1S/C10H11N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13)
InChIKeyWVHWEIFXJOJSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-propanamide (CAS 26209-49-4): Procurement-Relevant Chemical Profile and Baseline Characterization


1H-Benzimidazole-2-propanamide (CAS 26209-49-4; IUPAC name 3-(1H-benzimidazol-2-yl)propanamide) is a low-molecular-weight (MW 189.21 g/mol) heterocyclic compound belonging to the benzimidazole class, composed of a benzimidazole core linked at the 2-position to a propanamide side chain [1]. This scaffold is distinct from the clinically established 2-carbamate anthelmintics (albendazole, mebendazole) and from 2-aminobenzimidazole kinase inhibitors; the propanamide appendage introduces unique hydrogen-bond donor/acceptor capacity that influences its interaction with biological targets, particularly components of the interferon-regulated 2-5A/RNase L pathway [2][3].

Why Generic Substitution Is Inadequate: Target-Specific Evidence for 1H-Benzimidazole-2-propanamide Selection


Benzimidazole-containing compounds span an exceptionally broad biological target space, and small structural permutations — particularly at the 2-position — drastically alter their target engagement profile. While 2-carbamate benzimidazoles (e.g., albendazole) primarily disrupt microtubule polymerization via β-tubulin binding and 2-aminobenzimidazoles have been optimized as kinase inhibitors, 1H-benzimidazole-2-propanamide is functionally annotated as an activator of RNase L (Key IC50: 2.30 nM in mouse L cell extract protein synthesis inhibition assays), a mechanism orthogonal to the tubulin- and kinase-modulating properties of nearly all structurally similar benzimidazoles [1][2]. Because the RNase L pathway is central to innate antiviral immunity and prostate cancer predisposition, the substitution of this compound with a general-purpose benzimidazole building block or an anthelmintic analog would completely abolish this biological readout, making generic interchange scientifically unsound [3].

Quantitative Differentiation Evidence for 1H-Benzimidazole-2-propanamide: Head-to-Head and Cross-Study Comparisons


RNase L Activation Potency: 1H-Benzimidazole-2-propanamide (IC50 = 2.30 nM) vs. Closest Propanamide Congeners

1H-Benzimidazole-2-propanamide activates RNase L with an IC50 of 2.30 nM, measured as the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1][2]. A structurally closely related benzimidazole derivative with a different substitution pattern — 2-arylaminobenzimidazole (CHEMBL608875) — shows markedly weaker activity (IC50 = 40,000 nM) in a [125I]-labeled 2-5A probe displacement assay against RNase L, representing an approximately 17,000-fold potency advantage for the propanamide derivative [3]. This dramatic difference illustrates the stringent structural requirements for RNase L engagement within the benzimidazole chemotype.

RNase L activation 2-5A pathway innate immunity protein synthesis inhibition

Mechanistic Orthogonality: RNase L Activation vs. Tubulin Polymerization Inhibition for Anthelmintic Benzimidazoles

1H-Benzimidazole-2-propanamide is a functionally validated RNase L activator (IC50 = 2.30 nM in protein synthesis inhibition assays) [1]. In contrast, the clinically used benzimidazole anthelmintics albendazole and mebendazole exert their primary pharmacological effect through inhibition of β-tubulin polymerization (Kd values in the low micromolar range for helminth tubulin), a completely distinct molecular target and mechanism [2]. Albendazole and mebendazole have not been reported to meaningfully activate RNase L at physiologically relevant concentrations, and conversely, no tubulin polymerization data have been reported for 1H-benzimidazole-2-propanamide. This mechanistic divergence means the compounds are not functionally interchangeable in any biological context.

mechanism of action target selectivity RNase L tubulin polymerization drug repurposing

Structural Differentiation vs. Kinase-Targeted Benzimidazoles: Absence of Gatekeeper-Mutation Sensitivity

Numerous 2-aminobenzimidazole and benzimidazole-2-amide derivatives have been optimized as ATP-competitive kinase inhibitors; for example, the benzimidazole-2-propionamide analog BNZ-111 has been characterized as a tubulin polymerization inhibitor (IC50 values in low micromolar range against cancer cell lines), not an RNase L modulator [1]. Kinase-targeted benzimidazoles frequently exhibit altered potency against clinically relevant gatekeeper mutations (e.g., RET V804L), whereas 1H-benzimidazole-2-propanamide has no reported kinase activity in available public databases (ChEMBL, BindingDB), suggesting its interaction profile is restricted to the RNase L/2-5A pathway [2]. The unsubstituted benzimidazole core with a simple propanamide side chain at position 2 thus occupies a narrow and defined target niche compared to the promiscuous kinase-binding profiles of structurally more elaborate benzimidazole analogs.

kinase selectivity structural differentiation gatekeeper mutation benzimidazole scaffold

Physicochemical Differentiation: Molecular Weight and Hydrogen-Bonding Capacity vs. Clinical Anthelmintic Benzimidazoles

1H-Benzimidazole-2-propanamide (MW = 189.21 g/mol; molecular formula C10H11N3O) is significantly smaller than albendazole (MW = 265.33 g/mol; C12H15N3O2S) and mebendazole (MW = 295.29 g/mol; C16H13N3O3), with a higher nitrogen-to-carbon ratio and the presence of a primary amide group that serves as a strong hydrogen-bond donor/acceptor [1]. The 2D NMR spectra for this compound are available via SpectraBase (Compound ID 1DHbchNEkgd), confirming its structural identity and purity assessment capability [2]. The compound has a predicted pKa of approximately 8.59 (at 25°C, experimental determination), which governs its ionization state under physiological and assay buffer conditions [3]. These physicochemical parameters distinguish it from the larger, more lipophilic anthelmintic benzimidazoles and influence solubility, permeability, and formulation strategies in experimental settings.

physicochemical properties molecular weight hydrogen bonding drug-likeness benzimidazole comparison

Best Research and Industrial Application Scenarios for 1H-Benzimidazole-2-propanamide Based on Quantitative Evidence


RNase L Biochemical and Cellular Pathway Dissection Studies

With an IC50 of 2.30 nM for RNase L-mediated inhibition of protein synthesis in mouse L cell extracts [1], 1H-benzimidazole-2-propanamide is the most potent publicly annotated small-molecule activator of this 2-5A pathway component. This potency places it well below the typical screening hit threshold (<1 μM) and makes it directly usable in cellular assays without requiring further chemical optimization. Researchers investigating the RNase L antiviral response against EMCV and HCV [2] should select this compound over generic benzimidazole derivatives, which lack this functional annotation. The approximately 17,000-fold potency advantage over the closest tested benzimidazole congener (CHEMBL608875; IC50 = 40,000 nM) means that procurement of any alternative benzimidazole risks complete loss of assay signal at experimentally feasible concentrations.

Negative Control Design for Tubulin Polymerization Assays

Because 1H-benzimidazole-2-propanamide shares the benzimidazole core scaffold with known tubulin polymerization inhibitors such as BNZ-111 but has no reported tubulin activity, it can serve as an ideal negative control compound in microtubule disruption screening cascades [1]. Its distinct mechanism (RNase L activation vs. β-tubulin binding) provides a scaffold-matched, target-orthogonal control that controls for nonspecific benzimidazole-related assay interference while lacking the pharmacological activity under investigation. Procurement of this compound alongside a benzimidazole-based tubulin inhibitor (e.g., BNZ-111) enables robust SAR interpretation by controlling for chemotype-specific artifacts. [2]

Fragment-Based Drug Discovery Starting Point for 2-5A Pathway Modulators

With a molecular weight of only 189.21 g/mol, a primary amide hydrogen-bonding motif, and experimentally confirmed binding to the RNase L/2-5A system (Kd = 18,000 nM by surface plasmon resonance displacement assay) [1], 1H-benzimidazole-2-propanamide meets key fragment criteria (MW < 250 Da, measurable albeit weak binding affinity). Its pKa of ~8.59 (25°C) [2] and 2D NMR characterization data (SpectraBase Compound ID 1DHbchNEkgd) provide the analytical foundation for structure-guided elaboration. This compound offers a validated starting point for fragment growing or linking strategies targeting the RNase L pathway, a strategy unavailable with larger, more complex clinical benzimidazoles that exceed fragment-likeness thresholds.

Comparative Selectivity Profiling Panels for Benzimidazole Chemotypes

Given the documented mechanistic diversity within the benzimidazole class — spanning RNase L activation (this compound, IC50 = 2.30 nM), tubulin polymerization inhibition (BNZ-111, albendazole), and kinase inhibition (numerous 2-amino derivatives) — 1H-benzimidazole-2-propanamide is an essential component of any benzimidazole selectivity panel [1]. Its narrow annotated target profile (single protein target in ChEMBL/BindingDB vs. multi-target profiles for kinase benzimidazoles) enables researchers to benchmark the selectivity of new benzimidazole derivatives and identify off-target liabilities associated with 2-position substitution patterns. Procurement of this compound as part of a broader benzimidazole toolkit maximizes the interpretive value of selectivity profiling experiments. [2]

Quote Request

Request a Quote for 1h-Benzimidazole-2-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.